molecular formula C17H15NO2 B13870960 4-(3-ethyl-4-methoxybenzoyl)Benzonitrile

4-(3-ethyl-4-methoxybenzoyl)Benzonitrile

Cat. No.: B13870960
M. Wt: 265.31 g/mol
InChI Key: ZAPUREPDFMEROM-UHFFFAOYSA-N
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Description

4-(3-ethyl-4-methoxybenzoyl)Benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzoyl group substituted with an ethyl and a methoxy group, along with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethyl-4-methoxybenzoyl)Benzonitrile typically involves the reaction of 3-ethyl-4-methoxybenzoyl chloride with benzonitrile in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-ethyl-4-methoxybenzoyl)Benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3-ethyl-4-methoxybenzoyl)Benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-ethyl-4-methoxybenzoyl)Benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzonitrile: Similar structure but lacks the ethyl and benzoyl groups.

    4-ethylbenzonitrile: Similar structure but lacks the methoxy and benzoyl groups.

    4-methoxybenzoyl chloride: Similar structure but lacks the nitrile group.

Uniqueness

4-(3-ethyl-4-methoxybenzoyl)Benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the methoxy and ethyl groups, along with the benzoyl and nitrile functionalities, makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-(3-ethyl-4-methoxybenzoyl)benzonitrile

InChI

InChI=1S/C17H15NO2/c1-3-13-10-15(8-9-16(13)20-2)17(19)14-6-4-12(11-18)5-7-14/h4-10H,3H2,1-2H3

InChI Key

ZAPUREPDFMEROM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C#N)OC

Origin of Product

United States

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